1H-1-Ethyl-d5 Candesartan
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Description
1H-1-Ethyl-d5 Candesartan is a deuterated analogue of Candesartan . This means that it contains five deuterium atoms instead of normal hydrogen atoms . This modification is intended to improve the pharmacokinetic properties of the drug, such as bioavailability, half-life, and metabolic stability .
Molecular Structure Analysis
The molecular formula of 1H-1-Ethyl-d5 Candesartan is C24H20D5N6O3 . Its molecular weight is 460.55 g/mol . The structure of 1H-1-Ethyl-d5 Candesartan includes a benzimidazole ring and a biphenyl group .
Scientific Research Applications
Pharmacological Profile and Mechanism
1H-1-Ethyl-d5 Candesartan is a highly selective antagonist of the angiotensin II subtype 1 receptor (AT1) and is utilized primarily in the management of cardiovascular conditions. The drug's unique binding characteristics, involving tight binding to and slow dissociation from the AT1 receptor, differentiate it from other angiotensin II receptor antagonists (AIIRAs) like losartan. These properties result in long-lasting antagonism of the vascular contractile response to angiotensin II, significantly impacting its pharmacological efficacy (Mallion & Baguet, 2000; Sever, 1999).
Clinical Applications in Chronic Heart Failure
1H-1-Ethyl-d5 Candesartan has shown significant benefits in the treatment of chronic heart failure (CHF), especially in patients with impaired left ventricular systolic function. Studies have demonstrated that the drug can reduce morbidity and mortality rates in CHF patients, offering cardiovascular benefits both as an alternative and an add-on to ACE inhibitors. Its approval for these specific treatment regimens is supported by extensive clinical trials like the CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) programme, highlighting its efficacy in improving patient outcomes in CHF (Fenton & Scott, 2005; McMurray, 2005).
Role in Nephroprotection and Diabetic Nephropathy Treatment
Beyond its cardiovascular applications, 1H-1-Ethyl-d5 Candesartan has been identified for its nephroprotective effects, particularly in the context of diabetic nephropathy. Studies suggest that the drug's ability to block intrarenal angiotensin II type I receptors contributes to its beneficial effects on renal vascular resistance and albumin excretion. This indicates its potential in preventing the development or progression of diabetic nephropathy, marking a significant advancement in the management of renal complications associated with diabetes (Mimran & Alfaro, 2003).
Impact on Blood Pressure and Cardiovascular Risk Reduction
The drug's potent and long-acting antagonistic effects on the AT1 receptor contribute to sustained blood pressure reduction and overall cardiovascular risk mitigation. Clinical studies emphasize its role in maintaining prolonged blood pressure control, making it a crucial component in hypertension management and compliance improvement (Bönner & Fuchs, 2005; Okpechi & Rayner, 2010).
properties
IUPAC Name |
2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVZUNUEWIVIB-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747749 |
Source
|
Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1-Ethyl-d5 Candesartan | |
CAS RN |
1246818-70-1 |
Source
|
Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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